molecular formula C9H14O2 B6614836 methyl bicyclo[4.1.0]heptane-3-carboxylate CAS No. 54376-68-0

methyl bicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B6614836
CAS No.: 54376-68-0
M. Wt: 154.21 g/mol
InChI Key: JVULLTWHNXNGSK-UHFFFAOYSA-N
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Description

Contextualization within Bicyclic Organic Chemistry

The bicyclo[4.1.0]heptane framework, commonly known as norcarane (B1199111), represents a fundamental structure in bicyclic organic chemistry. researchgate.netucl.ac.uk It consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, creating a rigid, three-dimensional structure. researchgate.net This fusion introduces significant ring strain, a defining characteristic of the system. The internal angles of the cyclopropane ring (60°) deviate substantially from the ideal tetrahedral bond angle of 109.5°, contributing to what is known as angle strain. researchgate.net This inherent strain energy makes the bicyclo[4.1.0]heptane system a subject of theoretical interest and imparts unique chemical reactivity compared to its monocyclic or acyclic counterparts. The parent hydrocarbon, norcarane, is a colorless liquid and serves as the foundational scaffold for a variety of substituted derivatives, including the title compound. ucl.ac.ukvulcanchem.com The cis-fused isomer of bicyclo[4.1.0]heptane is notably more stable than the highly strained trans isomer, a reversal of the stability trend typically observed in acyclic systems. researchgate.net

Table 1: Physical and Structural Properties of Bicyclo[4.1.0]heptane (Norcarane)

Property Value Reference
IUPAC Name Bicyclo[4.1.0]heptane ucl.ac.ukvulcanchem.com
Common Name Norcarane ucl.ac.ukvulcanchem.com
CAS Number 286-08-8 ucl.ac.ukvulcanchem.com
Molecular Formula C₇H₁₂ ucl.ac.ukvulcanchem.com
Molar Mass 96.17 g·mol⁻¹ ucl.ac.uk
Appearance Colorless liquid ucl.ac.uk
Boiling Point 116 to 117 °C ucl.ac.uk

| Density | 0.914 g/mL | ucl.ac.uk |

Historical Overview of Cyclopropane-Fused Systems in Synthesis

The construction of cyclopropane rings, particularly when fused to other cyclic systems, has been a long-standing challenge and a testament to the ingenuity of synthetic organic chemists. Early methods for cyclopropanation often involved hazardous reagents like diazomethane (B1218177), which, upon irradiation, could add to alkenes to form the three-membered ring. researchgate.net

A major breakthrough occurred in 1958 when Howard E. Simmons, Jr., and Ronald D. Smith developed a robust and more manageable method for cyclopropanation. acs.orgmdpi.com The Simmons-Smith reaction utilizes diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid (iodomethylzinc iodide), which then reacts with an alkene stereospecifically to form the cyclopropane ring. acs.orgrsc.org The reaction preserves the stereochemistry of the starting alkene, making it a powerful tool in synthesis. rsc.org The preparation of the parent bicyclo[4.1.0]heptane (norcarane) from cyclohexene (B86901) is a classic example of this reaction's utility. ucl.ac.ukrsc.org Over the years, several modifications have been developed, such as the Furukawa modification, which employs diethylzinc (B1219324) for enhanced reactivity, particularly with electron-rich alkenes. rsc.orgnih.gov

Table 2: Key Developments in the Synthesis of Cyclopropane-Fused Systems

Development Description Year Key Researchers Reference(s)
First Cyclopropane Synthesis Intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium. 1881 August Freund researchgate.net
Carbene Addition Use of diazomethane (CH₂N₂) with alkenes to form cyclopropanes. Mid-20th Century N/A researchgate.net
Simmons-Smith Reaction Stereospecific cyclopropanation of alkenes using diiodomethane and a zinc-copper couple. 1958 H. E. Simmons & R. D. Smith acs.orgrsc.org
Corey-Chaykovsky Reaction Use of sulfur ylides to convert electron-poor olefins into cyclopropanes. 1965 E.J. Corey & M. Chaykovsky uni.lu

| Furukawa Modification | Use of diethylzinc (Et₂Zn) in place of the Zn-Cu couple for increased reactivity. | 1966 | J. Furukawa & N. Kawabata | rsc.orgnih.gov |

Significance of Ester Functionalities in Bicyclo[4.1.0]heptane Frameworks

The introduction of an ester functionality, such as a methyl carboxylate group at the 3-position of the bicyclo[4.1.0]heptane scaffold, imparts significant changes to the molecule's properties and reactivity. The ester group introduces polarity to the otherwise nonpolar hydrocarbon framework, influencing its solubility and intermolecular interactions. acs.org This functional group serves as a versatile synthetic handle, enabling a range of chemical transformations.

The reactivity of the bicyclo[4.1.0]heptane system is influenced by the ester's presence. The strained cyclopropane ring can undergo selective ring-opening reactions, for instance, under catalytic hydrogenation conditions. acs.org The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into other functional groups, providing a gateway to a diverse array of more complex molecules. researchgate.net In some cases, the ester can act as a directing group, influencing the stereochemical outcome of reactions at other positions on the bicyclic frame. Furthermore, the positioning of the ester relative to the fused ring system can create specific conformational preferences. In a related crystal structure, the carbonyl oxygen was found to be located directly behind the cyclopropyl (B3062369) ring, suggesting potential through-space electronic or steric interactions that could modulate reactivity. researchgate.net

Current Research Landscape for Methyl Bicyclo[4.1.0]heptane-3-carboxylate and Analogues

Direct research focused exclusively on this compound is limited, with chemical databases noting a lack of specific literature for this exact compound. acs.org However, the bicyclo[4.1.0]heptane scaffold remains an active area of investigation, with significant research being conducted on its analogues. This interest stems from the rigid, three-dimensional framework provided by the bicyclic system, which is a desirable feature in the design of bioactive molecules and complex synthetic building blocks.

A prominent area of recent research involves the synthesis of complex carbocyclic nucleoside analogues. A 2022 study detailed a highly stereoselective synthesis of enantiomerically pure nucleoside analogues built upon a functionalized bicyclo[4.1.0]heptane template. rsc.org These intricate molecules, which feature five chiral centers on the bicyclic core, were tested for antiviral activity, with one derivative showing moderate activity against the coxsackie B4 virus. This work highlights the use of the bicyclo[4.1.0]heptane system as a conformationally locked scaffold to mimic the sugar moiety of natural nucleosides. rsc.org

In the field of medicinal chemistry, nitrogen-containing analogues (azabicyclo[4.1.0]heptanes) are being developed as valuable building blocks. Research has demonstrated the synthesis of derivatives like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which serve as versatile precursors for creating novel, sp³-enriched frameworks for drug discovery projects. mdpi.com Earlier work from 2007 described the synthesis of bicyclo[4.1.0]heptane derivatives as potential melanin-concentrating hormone receptor R1 (MCHR1) antagonists, exploring their utility as therapeutic agents. uni.lu

Modern synthetic methods continue to be developed for accessing this ring system. Palladium-catalyzed intramolecular coupling reactions have been employed to create substituted bicyclo[4.1.0]heptenes with high stereoselectivity, showcasing advanced strategies for constructing this valuable chemical architecture.

Table 3: Predicted Physicochemical Properties of this compound (CID 58672004)

Property Predicted Value Source
Molecular Formula C₉H₁₄O₂ acs.org
Monoisotopic Mass 154.09938 Da acs.org
XlogP 1.9 acs.org
Predicted CCS (Ų) for [M+H]⁺ 133.9 acs.org

| Predicted CCS (Ų) for [M+Na]⁺ | 142.3 | acs.org |

Table 4: Overview of Recent Research on Analogues of this compound

Research Area Analogue Type Key Findings Year Reference(s)
Antiviral Agents Carbocyclic Nucleosides Stereoselective synthesis of complex analogues; moderate activity against coxsackie B4 virus. 2022 rsc.org
Medicinal Chemistry Azabicyclo[4.1.0]heptanes Developed as 3D-shaped, sp³-enriched building blocks for drug discovery. 2020 mdpi.com
Receptor Antagonists Bicyclo[4.1.0]heptane derivatives Synthesis and evaluation as MCHR1 antagonists. 2007 uni.lu

| Synthetic Methodology | Substituted Bicyclo[4.1.0]heptenes | Palladium-catalyzed diastereoselective synthesis. | 2005 | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl bicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVULLTWHNXNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Strategic Design for Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By systematically deconstructing the target molecule into simpler, more readily available starting materials, a logical and efficient forward synthesis can be designed.

Identification of Key Disconnections within the Bicyclo[4.1.0]heptane Core

The most apparent retrosynthetic disconnection for methyl bicyclo[4.1.0]heptane-3-carboxylate involves the cleavage of the cyclopropane (B1198618) ring. This leads to a cyclohexene (B86901) precursor, as the formation of a cyclopropane ring from an alkene is a well-established and reliable transformation. Specifically, the key disconnection is the C1-C6 and C1-C7 bonds of the bicyclo[4.1.0]heptane core, which simplifies the bicyclic system into a monocyclic six-membered ring.

This disconnection is based on the well-known cyclopropanation reactions of alkenes, a common strategy for the formation of three-membered rings. This approach transforms the synthetic challenge from constructing a bicyclic system in one step to the more manageable task of forming a cyclohexene derivative and subsequently performing a cyclopropanation.

Evaluation of Potential Precursors and Synthetic Feasibility

Following the key disconnection, the primary precursor for the synthesis of this compound is identified as a substituted cyclohexene. The most logical precursor is methyl cyclohex-3-ene-1-carboxylate. This precursor contains the necessary six-membered ring and the methyl carboxylate group at the correct position.

The synthetic feasibility of using methyl cyclohex-3-ene-1-carboxylate as a precursor is high. This compound can be synthesized through various established methods, such as the Diels-Alder reaction between a suitable diene and an acrylate derivative, followed by any necessary functional group manipulations.

Table 1: Evaluation of Potential Precursors

PrecursorSynthetic FeasibilityAdvantagesDisadvantages
Methyl cyclohex-3-ene-1-carboxylateHighDirect precursor with all necessary functional groups.The electron-withdrawing nature of the ester may affect the rate of some cyclopropanation reactions.
Cyclohex-3-en-1-olHighThe hydroxyl group can direct the stereochemistry of cyclopropanation.Requires additional steps to introduce the methyl carboxylate group.

Considerations for Chemo-, Regio-, and Stereoselectivity in Retrosynthetic Pathways

The synthesis of this compound requires careful consideration of chemo-, regio-, and stereoselectivity, particularly during the cyclopropanation step.

Chemoselectivity: The primary concern for chemoselectivity is the reaction of the cyclopropanating agent with the double bond in the presence of the ester functional group. Many cyclopropanation methods, such as the Simmons-Smith reaction, are compatible with a wide range of functional groups, including esters. wikipedia.orgresearchgate.net The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is known to be tolerant of ester functionalities, thus ensuring that the desired reaction occurs at the alkene. wikipedia.org

Regioselectivity: In the case of methyl cyclohex-3-ene-1-carboxylate, there is only one double bond, so regioselectivity of the cyclopropanation is not a concern. However, if a precursor with multiple double bonds were considered, the regioselectivity would become a critical factor. In such cases, the electronic nature of the double bonds and the choice of cyclopropanating agent would be crucial in directing the reaction to the desired location. For instance, the Simmons-Smith reagent is electrophilic and reacts faster with electron-rich alkenes. researchgate.netorganicreactions.org

Stereoselectivity: The formation of this compound can result in different stereoisomers. The stereochemistry of the final product is determined during the cyclopropanation step. The Simmons-Smith reaction is a stereospecific reaction, meaning that the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org Therefore, if a specific stereoisomer of the precursor is used, the corresponding stereoisomer of the product will be formed.

Furthermore, the presence of a directing group, such as a hydroxyl group in an alternative precursor like cyclohex-3-en-1-ol, can significantly influence the stereochemical outcome of the cyclopropanation. The hydroxyl group can coordinate with the zinc reagent in the Simmons-Smith reaction, directing the cyclopropanation to the same face of the double bond as the hydroxyl group. This directed cyclopropanation is a powerful tool for controlling the stereochemistry of the final product.

Table 2: Stereochemical Control in Cyclopropanation

Cyclopropanation MethodStereochemical OutcomeDirecting Group Effect
Simmons-Smith (from methyl cyclohex-3-ene-1-carboxylate)Stereospecific; depends on the stereochemistry of the starting alkene.The ester group is generally not a strong directing group.
Directed Simmons-Smith (from cyclohex-3-en-1-ol)High diastereoselectivity, with the cyclopropane forming on the same face as the hydroxyl group.The hydroxyl group is a strong directing group.

Advanced Synthetic Methodologies for Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate

Construction of the Bicyclo[4.1.0]heptane Skeleton

The formation of the bicyclo[4.1.0]heptane framework, which consists of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, is a key challenge in the synthesis of the title compound. Various synthetic methods have been developed to efficiently construct this strained bicyclic system.

Cyclopropanation Strategies

Cyclopropanation of a cyclohexene (B86901) precursor is the most direct and widely employed method for constructing the bicyclo[4.1.0]heptane core. sci-hub.se These reactions involve the addition of a carbene or carbenoid to the double bond of the six-membered ring.

Metal-Carbenoid Mediated Cyclopropanation:

The Simmons-Smith reaction and its variants are classic examples of metal-carbenoid mediated cyclopropanation. ethz.ch This reaction typically utilizes a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species that adds to an alkene. ethz.ch In the context of synthesizing bicyclo[4.1.0]heptane derivatives, this method has been applied to cyclohexene, demonstrating the fundamental transformation. sci-hub.se The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. sci-hub.se The presence of directing groups, such as hydroxyl groups on the cyclohexene ring, can influence the diastereoselectivity of the cyclopropanation. ethz.ch

Another significant approach involves the transition metal-catalyzed decomposition of diazo compounds. sci-hub.se Catalysts based on rhodium, copper, and palladium are commonly used to generate metal carbenes from diazoalkanes, which then react with the alkene. sci-hub.se This method can be a cost-effective alternative to the Simmons-Smith reaction. sci-hub.se For instance, rhodium catalysts have been shown to be effective in promoting intramolecular cyclopropanation reactions.

The Corey-Chaykovsky reaction provides a route to bicyclo[4.1.0]heptenone systems through the reaction of a sulfur ylide with a conjugated double bond in a quinone monoketal. researchgate.net This method is particularly useful for synthesizing highly substituted derivatives. researchgate.net

Radical and Photochemically Mediated Cyclopropanation:

Radical-mediated cyclopropanation offers an alternative pathway. Recent research has demonstrated the transition-metal-free radical cascade cyclization of aza-1,6-enynes to produce azabicyclo[4.1.0]heptane derivatives. rsc.org This suggests the potential for radical-based strategies in the synthesis of the carbocyclic analogue.

Photochemical methods also provide a powerful tool for cyclopropanation. Visible-light-induced intramolecular [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins have been shown to generate bicyclo[4.1.0]heptane scaffolds. nih.govscispace.comrsc.orgrsc.org This approach is advantageous as it often proceeds without the need for exogenous photosensitizers or catalysts and can be highly stereospecific. nih.govscispace.comrsc.orgrsc.org

Cyclopropanation StrategyReagents/CatalystsKey Features
Simmons-Smith Reaction Diiodomethane, Zn-Cu coupleStereospecific, often directed by neighboring functional groups. sci-hub.seethz.ch
Diazoalkane Decomposition Diazo compounds, Rh, Cu, or Pd catalystsCost-effective alternative to Simmons-Smith, allows for intramolecular reactions. sci-hub.se
Corey-Chaykovsky Reaction Sulfur ylides, quinone monoketalsForms highly substituted bicyclo[4.1.0]heptenone systems. researchgate.net
Radical Cascade Cyclization Radical initiators (e.g., iodine and TBHP)Transition-metal-free, proceeds via a radical pathway. rsc.org
Photochemical [2+1] Cycloaddition Visible light, acyl silanesCatalyst-free, highly stereospecific. nih.govscispace.comrsc.orgrsc.org

Ring-Closing Reactions for Bicyclic Formation

Intramolecular reactions provide an elegant way to construct the bicyclo[4.1.0]heptane system from a single acyclic or monocyclic precursor.

Intramolecular Cycloadditions:

Intramolecular [3+2] cycloadditions catalyzed by transition metals, such as rhodium(I), have been developed for the synthesis of bicyclo[4.1.0]heptane derivatives from substrates like 1-allene-vinylcyclopropanes. Palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides has been shown to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. acs.org

Tandem Reactions and Cascade Processes in Bicyclo[4.1.0]heptane Synthesis

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and atom economy.

A ruthenium-catalyzed tandem carbene addition/bicyclization of enynes has been reported for the one-step synthesis of fluorinated bicyclic amino esters, including bicyclo[4.1.0]heptane derivatives. msu.ru This process inhibits the competing ring-closing metathesis and proceeds with high stereoselectivity. msu.ru Base-mediated sequential [4+2]/[1+2] annulation reactions of conjugated dienes and crotonate-derived sulfur ylides have also been developed for the effective synthesis of bicyclo[4.1.0]heptenes. researchgate.net

A tandem reduction and ring-opening reaction of nitroarenes and 7-oxa-bicyclo[4.1.0]heptane has been utilized to synthesize β-amino alcohols, demonstrating a cascade process involving a bicyclic starting material. lookchem.com

Stereocontrolled Approaches to Methyl Bicyclo[4.1.0]heptane-3-carboxylate

Controlling the stereochemistry at the multiple chiral centers of this compound is crucial for its potential applications. This can be achieved through asymmetric synthesis using chiral inductors or by diastereoselective reactions.

Asymmetric Synthesis through Chiral Induction

The use of chiral auxiliaries, catalysts, or starting materials can induce asymmetry in the formation of the bicyclic ester.

Chiral Auxiliaries and Catalysts:

Chiral auxiliaries attached to the starting material can direct the stereochemical outcome of a reaction and are then cleaved to yield the enantiomerically enriched product. mdpi.com While direct examples for the target molecule are scarce in the provided context, the principle is widely applied in asymmetric synthesis. mdpi.com For instance, chiral oxazolidinone auxiliaries have been used in the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.com

Asymmetric catalysis is another powerful tool. Chiral rhodium and iridium catalysts have been employed in the enantioselective synthesis of related bicyclic systems. For example, Ir(I)-catalyzed carbocyclization of 1,6-enynes using a chiral phosphate (B84403) counterion has yielded enantioenriched bicyclo[4.1.0]hept-2-enes. researchgate.net

Diastereoselective Synthesis of Bicyclic Esters

Diastereoselective synthesis aims to control the relative stereochemistry of the chiral centers. This is often achieved by taking advantage of the inherent steric and electronic properties of the substrate and reagents.

In the synthesis of functionalized bicyclo[4.1.0]heptane systems, diastereoselective reactions such as allylic oxidation and hydroboration have been key steps in establishing the desired stereochemistry. acs.orgnih.gov For example, a highly regio- and stereoselective synthetic approach for the construction of a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate involved highly diastereoselective allylic oxidation and hydroboration reactions as crucial steps. acs.orgnih.gov The palladium-catalyzed intramolecular coupling-cyclization mentioned earlier also proceeds in a diastereoselective fashion to yield specific stereoisomers of substituted bicyclo[4.1.0]heptenes. acs.org

The synthesis of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a related bicyclic ester, can be achieved through the epoxidation of ethyl 3-cyclohexenecarboxylate, which is a diastereoselective process.

Stereocontrol StrategyMethodKey Features
Asymmetric Synthesis Chiral auxiliariesA temporary chiral group directs the stereochemical outcome. mdpi.com
Chiral catalystsA small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. researchgate.net
Diastereoselective Synthesis Substrate-controlled reactionsThe existing stereocenters in the substrate influence the formation of new stereocenters. acs.orgnih.gov
Reagent-controlled reactionsThe stereochemical outcome is determined by the steric and electronic properties of the reagent. acs.org

Enantioselective Catalysis in this compound Formation

The creation of the chiral cyclopropane ring within the bicyclo[4.1.0]heptane structure is a pivotal step in the synthesis of enantiomerically pure this compound. Modern asymmetric catalysis offers powerful tools to achieve this, primarily through the catalytic addition of a carbene or carbene equivalent to a cyclohexene precursor.

One of the most general approaches involves the catalytic asymmetric cyclopropanation of an appropriate cyclohexene derivative with a diazoalkane. dicp.ac.cnnih.gov However, the reliance on potentially hazardous diazo compounds, especially those without stabilizing groups, has spurred the development of alternative carbene precursors. dicp.ac.cnnih.gov Recent advancements have shown that gem-dichloroalkanes can serve as effective precursors for nonstabilized carbenes in asymmetric cyclopropanation reactions. dicp.ac.cnnih.gov This process often employs a cobalt catalyst with chiral ligands, such as pyridine-bis(oxazoline) (Pybox) ligands, to induce high levels of enantioselectivity. dicp.ac.cnnih.gov The mechanism is proposed to involve a cationic carbenoid species, analogous to the Simmons-Smith reagent. dicp.ac.cnnih.gov This cobalt-catalyzed method is compatible with a range of alkenes and allows for the transfer of alkyl-substituted carbenes. dicp.ac.cnnih.gov

Chiral rhodium(III) complexes have also emerged as highly effective catalysts for enantioselective cyclopropanation. organic-chemistry.org One study demonstrated the use of a chiral-at-metal Rh(III) complex to catalyze the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). organic-chemistry.org The high stereoselectivity is attributed to weak coordination between the catalyst and the substrate. organic-chemistry.org

Another powerful strategy for accessing enantioenriched bicyclo[4.1.0]heptane frameworks is the catalytic desymmetrization of a meso-bicyclo[4.1.0]heptane derivative. bohrium.com A recent study reported the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. bohrium.com This reaction proceeds via a formal C(sp²)-H alkylation using a nitroalkane as the alkylating agent, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, affording products with up to 97:3 enantiomeric ratio (er). bohrium.com

The table below summarizes key findings in the enantioselective formation of related cyclopropane structures, highlighting the catalyst systems and their effectiveness.

Table 1: Catalyst Performance in Asymmetric Cyclopropanation Reactions

Catalyst SystemCarbene PrecursorSubstrate TypeEnantioselectivityReference
(PDI)CoBr₂ with Chiral Pybox Ligandsgem-dichloroalkanes1,3-Dienes, StyrenesUp to 45% ee dicp.ac.cnnih.gov
Chiral Rh(III) ComplexSulfoxonium ylidesβ,γ-Unsaturated ketoestersUp to 99% ee organic-chemistry.org
Dihydroquinine-derived Tertiary AminosquaramideNitroalkane (alkylating agent)meso-Bicyclo[4.1.0]hept-3-ene-2,5-dioneUp to 97:3 er bohrium.com

Functional Group Interconversions and Esterification Techniques

Once the bicyclic core is established, subsequent transformations are required to introduce and modify the carboxylate group with the correct stereochemistry and functionality.

The stereoselective installation of the carboxylate group at the C-3 position is critical. A common strategy involves the functionalization of a pre-existing bicyclic intermediate. For instance, synthetic routes can commence from 1,4-cyclohexanedione (B43130), which undergoes a series of stereoselective transformations to build the functionalized bicyclic system. vulcanchem.comnih.gov

A key reaction in this context is hydroboration-oxidation. The use of sterically demanding hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN) on a bicyclic alkene intermediate can achieve high stereocontrol, installing a hydroxymethyl group. vulcanchem.comnih.gov This alcohol can then be oxidized to the corresponding carboxylic acid. This approach was utilized in the synthesis of enantiomerically pure carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template, where a highly diastereoselective hydroboration was a key step. nih.gov

Another powerful method involves cycloaddition reactions. A hetero-Diels-Alder reaction between a chiral imine (derived from glyoxalate) and a diene like cyclopentadiene (B3395910) can produce a bicyclic adduct. d-nb.info Subsequent separation of diastereomers, hydrogenation, and removal of the chiral auxiliary can yield the desired bicyclic carboxylic acid framework. d-nb.info While not directly applied to the bicyclo[4.1.0]heptane system in the cited literature, this strategy provides a viable pathway for stereocontrolled carboxylate introduction. d-nb.info

Palladium-catalyzed intramolecular coupling-cyclization reactions also offer a route. The reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, for example, proceeds in a regio- and stereoselective manner to yield substituted bicyclo[4.1.0]heptenes. acs.org This demonstrates the potential for forming the bicyclic system while simultaneously introducing functionality that could be later converted to a carboxylate group. acs.org

The final step in the synthesis is the formation of the methyl ester from the corresponding bicyclo[4.1.0]heptane-3-carboxylic acid. This can be achieved through direct esterification or by transesterification from another ester.

Direct esterification is typically performed by reacting the carboxylic acid with methanol (B129727) under acidic conditions (e.g., using sulfuric acid or hydrochloric acid as a catalyst). The optimization of this reaction involves controlling temperature, reaction time, and the efficient removal of water to drive the equilibrium towards the product.

Transesterification is an alternative method, particularly if an ester other than the methyl ester is formed earlier in the synthesis. For example, the ethyl ester of a related 3-azabicyclo[4.1.0]heptane-1-carboxylate has been shown to react with methanol in acidic conditions at 60°C for 24 hours to yield the corresponding methyl ester in approximately 80% yield. Similar conditions can be applied to this compound. The choice of acid catalyst and reaction conditions is crucial to prevent side reactions, such as the opening of the strained cyclopropane ring.

Enzymatic methods can also be employed for high selectivity under mild conditions. While often used for kinetic resolution via hydrolysis, enzymes can also catalyze esterification. google.com For instance, a patent describes the use of proteases like trypsin or alkaline protease for the stereoselective hydrolysis of a 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomer mixture. google.com The reverse reaction, enzymatic esterification in a non-aqueous solvent, could provide a mild and highly selective route to the desired methyl ester.

Table 2: Representative Esterification and Transesterification Conditions

Reaction TypeSubstrateReagents & ConditionsYieldReference
TransesterificationEthyl 3-azabicyclo[4.1.0]heptane-1-carboxylateMethanol, H⁺, 60°C, 24 h~80%
EsterificationBicyclo[4.1.0]heptane-3-carboxylic acidMethanol, Acid catalyst (e.g., H₂SO₄), HeatN/AGeneral
Enzymatic Hydrolysis7-Oxabicyclo[4.1.0]heptane-3-carboxylateAlkaline protease, Phosphate buffer, Room temp., 48 h40% (of one isomer) google.com

Mechanistic Investigations of Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate Reactions

Elucidation of Reaction Pathways for Bicyclo[4.1.0]heptane Ring Formation

The construction of the bicyclo[4.1.0]heptane skeleton, the core of methyl bicyclo[4.1.0]heptane-3-carboxylate, can be achieved through several synthetic strategies, each with a distinct mechanistic pathway. Key methods include the intramolecular cyclopropanation of 1,6-enynes, which can be promoted by transition metals or radical initiators, and the Corey-Chaykovsky reaction of specific quinone monoketals. rsc.orgresearchgate.net

Gold-catalyzed cycloisomerization of 1,n-enynes bearing a propargylic ester represents a significant pathway for forming the bicyclo[4.1.0]heptane substructure. core.ac.uk Another prominent method involves the palladium-catalyzed intramolecular coupling and cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds with high regio- and stereoselectivity. acs.org Furthermore, transition-metal-free approaches have been developed, utilizing radical cascades to construct related azabicyclo[4.1.0]heptane systems from aza-1,6-enynes, demonstrating the versatility of cyclization strategies. rsc.org

Detailed Kinetics and Thermodynamic Analyses of Cyclopropanation

Kinetic and thermodynamic studies provide critical insights into the viability and selectivity of different ring-forming reactions. In the gold-catalyzed Ohloff-Rautenstrauch rearrangement that forms the bicyclo[4.1.0]heptane system, computational modeling has identified two primary competing pathways: a "cyclization first" pathway and an "acyl-migration first" pathway. core.ac.uk

Both routes feature multiple steps with low energy barriers. core.ac.uk Crucially, the highest-energy structures for both pathways are very close in energy, with a calculated difference of only 2.8 kcal/mol in the solvent phase. core.ac.uk This small energy gap suggests that both mechanisms are kinetically accessible, although calculations of the turnover frequency indicate the "cyclization first" pathway may be dominant. core.ac.uk The thermodynamics of the reaction are also influenced by factors such as ring strain in the bicyclic system, which can affect the stability of the transition state during formation. bohrium.com

Table 1: Comparative Energy Barriers in Gold-Catalyzed Bicyclo[4.1.0]heptane Formation

Reaction PathwayRelative Energy Barrier (ΔΔE‡)Kinetic Favorability
Cyclization FirstReference (Lower Barrier)Potentially Dominant
Acyl-Migration First+2.8 kcal/molKinetically Competitive

Characterization of Transition States and Intermediates

The identification of transient species is fundamental to confirming proposed reaction mechanisms. In the palladium-catalyzed synthesis of bicyclo[4.1.0]heptenes, the mechanism is believed to proceed through a postulated bicyclic η¹-allylpalladium intermediate. acs.org This key intermediate is formed after a cationic palladium(II) species chelates to both an O-enolate and a proximal double bond, triggering an attack of the enolate on the activated bond. acs.org

In transition-metal-free radical cyclizations of aza-1,6-enynes, intermediate species have been successfully detected using online mass spectrometry, providing strong support for the proposed radical pathway. rsc.org For transformations of the bicycloalkane itself, such as oxidative cleavage by metal acetates, the stereochemistry of the products suggests a mechanism involving a trans addition, which implies a specific geometry for the reaction's transition state. bohrium.com Computational studies on gold-catalyzed pathways have also been instrumental in mapping out the structures of various transition states and intermediates along the reaction coordinate. core.ac.uk

Mechanistic Studies of Chemical Transformations of the Bicyclic Ester

The strained bicyclo[4.1.0]heptane ring system is susceptible to a variety of chemical transformations, including ring-opening and rearrangement reactions, which have been investigated under different catalytic conditions.

Acid- and Base-Catalyzed Processes

Acid catalysis plays a significant role in the transformation of the bicyclo[4.1.0]heptane framework. For instance, treatment of functionalized bicyclo[4.1.0]heptane derivatives with the Lewis acid boron trifluoride etherate (BF₃⋅Et₂O) can mediate a ring-opening reaction to access tropolone (B20159) derivatives. researchgate.net

Furthermore, the oxidative cleavage of the bicyclo[4.1.0]heptane ring with reagents like lead tetraacetate and thallium triacetate in acetic acid highlights another acid-promoted transformation. bohrium.com These reactions proceed via cleavage of the cyclopropane (B1198618) bonds to yield diacetate products. bohrium.com The direction of cleavage and the stereochemistry of the resulting products are dependent on the specific bond (internal or external) that is broken. Cleavage of the external bond, for example, can yield trans-2-acetoxymethylcyclopentyl acetate (B1210297) stereospecifically. bohrium.com

Table 2: Products of Acid-Promoted Cleavage of Bicyclo[n.1.0]alkanes

ReagentBicyclic SystemMajor Product TypeKey Observation
Lead TetraacetateBicyclo[4.1.0]heptaneDiacetates & MonoacetatesMajor product is trans-2-acetoxymethylcyclohexyl acetate. bohrium.com
Thallium TriacetateBicyclo[4.1.0]heptaneDiacetatesHigher selectivity compared to lead tetraacetate. bohrium.com
BF₃⋅Et₂OFunctionalized Bicyclo[4.1.0]heptanesTropolone DerivativesMediates a ring-opening rearrangement. researchgate.net

Radical and Photochemical Reaction Mechanisms

The bicyclo[4.1.0]heptane system is also reactive under radical conditions. Studies on the oxidation of 1-methylbicyclo[4.1.0]heptane with dioxiranes have provided unambiguous evidence for the involvement of both radical and cationic pathways. semanticscholar.orgnih.govacs.org The mechanism is initiated by a hydrogen atom transfer (HAT) from one of the C-H bonds. acs.org The resulting carbon radical can then either undergo a standard OH rebound or a one-electron oxidation to form a cationic intermediate. semanticscholar.orgacs.org This cationic species is prone to rearrangement before being trapped by a nucleophile. semanticscholar.orgacs.org The detection of these rearranged products is considered definitive proof of the operation of electron transfer pathways and the formation of cationic intermediates in these oxidation reactions. nih.govacs.org

Influence of Catalysis and Ligand Design on Reaction Mechanism and Selectivity

The choice of catalyst and accompanying ligands is paramount in directing the reaction pathway and controlling the selectivity in both the formation and transformation of bicyclo[4.1.0]heptane systems. Different transition metals, such as gold, palladium, and copper, facilitate the formation of the bicyclic ring through distinct mechanisms. core.ac.ukacs.orgcore.ac.uk

For example, in palladium-catalyzed intramolecular cyclization, the generation of a cationic palladium(II) species from a neutral precursor using a silver salt is a key step that initiates the desired transformation. acs.org In other systems, the nature of the ligand itself has been shown to dramatically affect reactivity. core.ac.uk The use of a sterically hindered catalyst was found to be essential for achieving a successful cyclization in the synthesis of a complex molecule containing the bicyclic framework. core.ac.uk In gold-catalyzed reactions of 1,6-enynes, the choice of oxidant can also be critical, with specific oxidants like 8-methylquinoline (B175542) oxide being used to favor the formation of bicyclo[4.1.0] compounds in certain cases. researchgate.net These findings underscore the power of catalyst and ligand design in navigating complex reaction landscapes to achieve desired chemical outcomes with high selectivity.

Stereochemical Analysis and Conformational Dynamics of Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate

Determination of Relative and Absolute Stereochemistry

The unambiguous determination of the three-dimensional arrangement of atoms in methyl bicyclo[4.1.0]heptane-3-carboxylate is critical for understanding its chemical and physical properties. This requires a combination of advanced spectroscopic and analytical methods to assign both the relative and absolute stereochemistry of its chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the relative stereochemistry of complex organic molecules. While standard 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are indispensable for a definitive stereochemical assignment.

For molecules like this compound, two-dimensional experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of the carbon skeleton and protons. acs.org

To determine the relative configuration of substituents, the Nuclear Overhauser Effect (NOE) is particularly powerful. A 2D NOE Spectroscopy (NOESY) experiment detects through-space interactions between protons that are in close proximity (typically <5 Å). For instance, in a study of conformationally locked carbocyclic nucleosides built on a bicyclo[4.1.0]heptane template, NOESY experiments were crucial for assigning the configuration of substituents. acs.orgnih.gov Strong cross-peaks in a NOESY spectrum between specific protons indicate their cis relationship on the ring system. For example, a NOE correlation between a proton on the cyclopropane (B1198618) ring and a proton on the cyclohexane (B81311) ring would help define their relative orientation. acs.org

While specific NMR data for this compound is not widely published, the table below presents representative chemical shifts for a related bicyclo[4.1.0]heptane derivative to illustrate the expected values.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey NOESY Correlations
1 (Bridgehead)~0.8-1.2~18-22H-2, H-6, H-7H-2 (exo), H-6 (exo), H-7 (syn)
3~2.5-3.0~40-45H-2, H-4H-2, H-4, H-5
7 (Cyclopropane)~0.4-0.9~14-18H-1, H-6H-1, H-6, H-8 (methyl)
-OCH₃~3.6-3.7~51-52-H-3
-C=O-~170-175--

Data are representative values based on analogous bicyclo[4.1.0]heptane structures and general NMR principles.

When a molecule is chiral, determining its absolute configuration is essential. Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for this purpose. These techniques measure the differential absorption of left and right circularly polarized light. core.ac.ukresearchgate.net

The modern approach involves a synergistic combination of experimental measurement and computational chemistry. rsc.org The likely low-energy conformations of the target molecule are first generated using computational methods like Density Functional Theory (DFT). Subsequently, the ECD and VCD spectra for each of these conformers are calculated ab initio. The calculated spectra are then Boltzmann-averaged according to the predicted conformational population. researchgate.net By comparing the resulting theoretical spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be assigned with a high degree of confidence. rsc.orgresearchgate.net

This combined experimental and theoretical approach has been successfully used to determine the absolute configurations of complex bicyclic molecules, including derivatives of bicyclo[3.1.0]hexane. researchgate.net For this compound, one would measure the VCD spectrum and compare it to the DFT-calculated spectra for the (1R, 3S, 6S)- and (1S, 3R, 6R)-enantiomers (assuming a specific relative stereochemistry). A match between the experimental and one of the calculated spectra would establish the absolute configuration.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsion angles, thereby unambiguously establishing both the relative and absolute stereochemistry. uni.lu

For the bicyclo[4.1.0]heptane system, X-ray analysis provides concrete evidence of the ring's conformation in the solid state. Several crystal structures of substituted bicyclo[4.1.0]heptane derivatives have been reported, confirming the stereochemical assignments made by other methods like NMR. nih.govuni.luchimia.ch For example, the crystal structure of methyl 2α,3α:4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate revealed that the six-membered ring adopts a conformation with two planar fragments and that the cyclopropyl (B3062369) ring is inclined at 107.1° to the best plane through the adjacent carbon atoms. uni.lu

The table below shows representative crystallographic data for a related bicyclo[4.1.0]heptane derivative, illustrating the type of structural information obtained.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
C1-C6 Bond Length (Å)~1.51
C1-C7 Bond Length (Å)~1.50
C-O (Ester) Bond Length (Å)~1.34
C=O (Ester) Bond Length (Å)~1.20
Cyclopropane Ring Incline Angle (°)~107-109

Data are representative values from the crystal structure of methyl 2α,3α:4α,5α-diepoxy-cis-(1αH,2αH)-bicyclo[4.1.0]heptane-7α-carboxylate. uni.lu

Conformational Analysis of the Bicyclo[4.1.0]heptane Ring System

The fusion of the rigid cyclopropane ring onto a flexible six-membered ring creates a unique conformational landscape for the bicyclo[4.1.0]heptane system. The presence of substituents further influences the preferred conformations.

Unlike cyclohexane, which predominantly adopts a chair conformation, the bicyclo[4.1.0]heptane ring system finds the chair conformation to be highly strained due to the fused three-membered ring. researchgate.net Instead, the system typically adopts boat-like or half-chair conformations. arkat-usa.org The cis-fused isomer is significantly more stable than the trans-fused isomer, which would be prohibitively strained for a ring of this size. researchgate.net

The methyl carboxylate group at the C-3 position exerts both steric and electronic effects that modulate the conformational equilibrium of the bicyclo[4.1.0]heptane ring.

Steric Effects: The methyl carboxylate group is sterically demanding. Its preferred orientation (axial vs. equatorial) will be a balance between minimizing steric clashes with other parts of the ring. For example, an axial orientation could lead to unfavorable 1,3-diaxial interactions with protons at the C-1 and C-5 positions. An equatorial orientation is generally favored for bulky substituents in cyclohexane-like rings to avoid these interactions. In the boat-like conformation of bicyclo[4.1.0]heptane, the steric interactions are different but still significant in determining the most stable arrangement.

Resolution and Purity Assessment of Stereoisomers

The spatial arrangement of substituents on the bicyclo[4.1.0]heptane framework of this compound gives rise to multiple stereoisomers. The resolution of these stereoisomers into their enantiomerically pure forms and the accurate determination of their purity are critical for understanding their distinct chemical and biological properties. This section details the chromatographic and analytical techniques employed for these purposes.

Chromatographic Separation Techniques (e.g., Chiral HPLC, SFC)

The separation of stereoisomers of this compound is commonly achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for resolving enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone for the analytical and preparative separation of the stereoisomers of bicyclo[4.1.0]heptane derivatives. The selection of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed due to their broad applicability and excellent resolving power. For compounds similar in structure to this compound, columns like Chiralpak AD-H have been utilized.

The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the CSP. The stability of these complexes differs for each stereoisomer, leading to different retention times and, consequently, separation. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time.

Table 1: Illustrative Chiral HPLC Separation Parameters for Bicyclo[4.1.0]heptane Analogs

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Temperature 25 °C
This table presents typical starting conditions for the chiral HPLC separation of bicyclo[4.1.0]heptane derivatives. Actual conditions for this compound would require empirical optimization.

Supercritical Fluid Chromatography (SFC):

Supercritical Fluid Chromatography has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. google.com In SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase, often with a polar co-solvent like methanol (B129727) or ethanol.

The principles of chiral recognition in SFC are similar to those in HPLC, with polysaccharide-based CSPs also being widely used. The lower viscosity and higher diffusivity of supercritical fluids can lead to improved chromatographic efficiency. SFC has been successfully applied to the separation of various bicyclic compounds, and it is a suitable technique for the resolution of this compound stereoisomers. nih.govgoogle.com

Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

Once the stereoisomers are separated, it is crucial to quantify their purity. Enantiomeric excess (e.e.) and diastereomeric excess (d.e.) are the key metrics used for this assessment.

Enantiomeric Excess (e.e.) Determination:

The enantiomeric excess of a sample is a measure of the degree to which one enantiomer is present in greater amounts than the other. It is calculated from the areas of the corresponding peaks in the chromatogram obtained from chiral HPLC or SFC analysis. The formula for e.e. is:

e.e. (%) = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Where Area₁ and Area₂ are the peak areas of the two enantiomers. An enantiomerically pure sample will have an e.e. of 100%, while a racemic mixture will have an e.e. of 0%. For some bicyclo[4.1.0]heptane systems, achieving an e.e. of over 90% is often a target in asymmetric synthesis. google.com

Diastereomeric Excess (d.e.) Determination:

When a compound has more than one stereocenter, it can exist as diastereomers. The diastereomeric excess indicates the purity of a sample with respect to its diastereomers. Unlike enantiomers, diastereomers have different physical properties and can often be separated by non-chiral chromatographic techniques like standard silica (B1680970) gel column chromatography or even observed as distinct signals in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining d.e. The different spatial arrangement of atoms in diastereomers can result in distinct chemical shifts and coupling constants for corresponding protons or carbons in their NMR spectra. By integrating the signals corresponding to each diastereomer, the d.e. can be calculated using a similar formula to that for e.e.

Table 2: Analytical Techniques for Stereochemical Purity Assessment

Purity MetricPrimary Analytical Technique(s)Principle
Enantiomeric Excess (e.e.) Chiral HPLC, Chiral SFCDifferential interaction with a chiral stationary phase leading to separation and quantification of enantiomers.
Diastereomeric Excess (d.e.) NMR Spectroscopy, HPLCDifferent physical properties of diastereomers result in distinguishable signals (NMR) or retention times (HPLC).

Theoretical and Computational Chemistry of Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl bicyclo[4.1.0]heptane-3-carboxylate, these methods can elucidate the electron distribution, orbital energies, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of ground-state reactions involving the bicyclo[4.1.0]heptane skeleton due to its excellent balance of computational cost and accuracy. Studies on related structures demonstrate how DFT can predict reaction outcomes and explain observed selectivities.

For instance, DFT calculations have been effectively used to model the energetics of reactions on the bicyclo[4.1.0]heptane framework. In a study on C(sp³)–H bond oxygenation by dioxiranes, DFT was employed to analyze the reaction with substrates like bicyclo[4.1.0]heptane and 1-methylbicyclo[4.1.0]heptane. semanticscholar.org The calculations successfully reproduced the experimental site-selectivities and diastereoselectivities by computing the activation free energies (ΔΔG‡) for the different hydrogen atom transfer (HAT) pathways. semanticscholar.org These computational models revealed that the reactivity of specific C-H bonds is enhanced by hyperconjugative interactions between their σ* antibonding orbitals and the high-energy Walsh orbitals of the fused cyclopropane (B1198618) ring. semanticscholar.orgnih.govacs.orgresearchgate.net

In the oxidation of 1-methylbicyclo[4.1.0]heptane, DFT studies have been instrumental in rationalizing the formation of both unrearranged and rearranged products by mapping the potential energy surface. semanticscholar.orgnih.gov Such studies on this compound would similarly identify the most activated C-H bonds and predict the likely products of oxidation or other reactions, considering the electronic influence of the methyl carboxylate group. DFT can also be used to explore photochemical reactions. The photochemistry of bicyclo[4.1.0]hept-2-ene was investigated using ab initio methods, which showed that direct photolysis leads to various products through formal electrocyclic ring opening. researchgate.net

Table 1: Comparison of Experimental and Calculated Relative Activation Free Energies (ΔΔG‡) for C-H Oxygenation of a Bicyclo[4.1.0]heptane Analogue (S2). Data illustrates the predictive power of DFT calculations.
C-H Bond PositionExperimental ΔΔG‡ (kcal mol⁻¹)Computational ΔΔG‡ (kcal mol⁻¹)
cis C₂–H00
trans C₂–H1.51.8

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, provide a high-accuracy framework for studying reaction energetics. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used for single-point energy calculations on DFT-optimized geometries, can refine the understanding of reaction barriers and thermodynamics.

For the bicyclo[4.1.0]heptane system, ab initio multiconfigurational methods (CASSCF/MP2) have been used to map the ground and excited state reaction pathways of bicyclo[4.1.0]hept-2-ene. researchgate.net These calculations identified key diradical intermediates and conical intersections that explain the product distribution upon direct photolysis. researchgate.net For a reaction involving this compound, similar high-level ab initio calculations would be crucial for accurately determining the transition state energies and reaction mechanisms, especially for processes where electron correlation is significant, such as pericyclic reactions or reactions involving bond breaking/formation at the strained cyclopropane ring. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insight into the conformational behavior and spectroscopic properties of flexible molecules like this compound.

The six-membered ring in the bicyclo[4.1.0]heptane system can adopt several conformations, such as chair, boat, and twist-boat. The fusion of the cyclopropane ring significantly influences the relative energies of these conformers. For the parent cis-bicyclo[4.1.0]heptane, the boat conformation is known to be more stable than the chair, as the latter induces excessive torsional strain. echemi.com

For this compound, computational methods can be used to perform a thorough conformational search. This involves generating a multitude of possible structures by rotating the substituent and allowing the ring to pucker. The energy of each conformer can then be calculated using quantum mechanics or a molecular mechanics force field. By plotting these energies, a free energy landscape can be constructed, identifying the lowest-energy (most stable) conformations and the energy barriers between them. X-ray diffraction studies and quantum-chemical calculations (B3LYP/6-31G*) on related diazabicyclo[4.1.0]heptanes have shown that the energies of chair, half-chair, and boat conformations can be nearly equal, highlighting the subtle balance of forces that determines the preferred geometry. researchgate.net

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and characterization. Methods like DFT, often using the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.govd-nb.info

For this compound, a computational chemist would first perform a conformational analysis to identify the most stable conformers. Then, the NMR shielding tensors for each atom in these conformers would be calculated. nih.gov By averaging these values based on the Boltzmann population of each conformer and scaling the results with empirically derived parameters, a predicted NMR spectrum can be generated. d-nb.info This process is particularly useful for assigning signals in complex spectra and for distinguishing between different stereoisomers. Similar computational procedures can predict other spectroscopic parameters, such as IR vibrational frequencies and their intensities.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Plausible Conformer of this compound. Values are hypothetical, based on typical DFT (e.g., B3LYP/6-31G(d)) calculations for similar structures.
Carbon AtomPredicted Chemical Shift (δ) in ppm
C=O (ester)~174
OCH₃~51
C3 (methine)~40
C1, C6 (bridgehead)~20-25
C7 (cyclopropyl methylene)~15-20
C2, C4, C5 (cyclohexyl methylenes)~22-30

Analysis of Strain Energy and Orbital Interactions within the Bicyclic Ring

The fusion of the three-membered cyclopropane ring onto the six-membered cyclohexane (B81311) ring introduces significant ring strain. This stored potential energy is a key determinant of the molecule's structure and reactivity. Computational methods provide a direct way to quantify this strain. The strain energy can be calculated using isodesmic or homodesmotic reactions, where the energy of the strained molecule is compared to that of strain-free reference compounds. swarthmore.edu For the parent bicyclo[4.1.0]heptane, the strain energy is estimated to be approximately 27-29 kcal/mol.

The unique reactivity of the bicyclo[4.1.0]heptane system is not just due to strain release but is also governed by specific orbital interactions. The C-C bonds of the cyclopropane ring are described by a set of Walsh orbitals, which have significant p-character and are higher in energy than typical C-C σ-bonds. These high-energy filled orbitals can engage in hyperconjugative interactions with the antibonding (σ) orbitals of adjacent C-H bonds. nih.govresearchgate.net This interaction delocalizes electron density into the σ orbital, weakening the C-H bond and lowering the activation energy for reactions at that site, such as hydrogen atom abstraction. nih.govacs.org DFT studies have shown that this orbital overlap is crucial for explaining the observed regioselectivity in reactions like dihalocarbene insertions and oxidations. nih.govresearchgate.net

Table 3: Calculated Strain Energies for Bicyclo[4.1.0]heptane and Related Bicyclic Hydrocarbons.
CompoundComputational MethodCalculated Strain Energy (kcal/mol)Reference
cis-Bicyclo[4.1.0]heptane-27.2
cis-Bicyclo[3.1.0]hexane-29.8
NorbornaneG3(MP2)17.2
QuadricyclaneW1BD94.2 swarthmore.edu

Computational Design and Prediction of Novel Derivatives and Transformations

The strategic design of novel derivatives of this compound and the prediction of their chemical behavior are significantly enhanced by the application of theoretical and computational chemistry. These in silico approaches allow for the exploration of vast chemical spaces and the elucidation of reaction mechanisms at a fraction of the cost and time required for experimental studies. While specific computational studies on this compound itself are not extensively documented in publicly available literature, the principles of computational design and transformation prediction can be thoroughly understood by examining research on analogous bicyclo[4.1.0]heptane systems and related strained ring structures.

Designing Novel Derivatives with Targeted Properties

Computational chemistry serves as a powerful tool in the rational design of new molecules with desired biological or material properties. In the context of the bicyclo[4.1.0]heptane framework, computational methods are employed to design derivatives that can act as bioisosteres for aromatic rings or as conformationally restricted analogues of biologically active molecules.

For instance, the design of novel γ-aminobutyric acid (GABA) analogues has utilized the bicyclo[4.1.0]heptane backbone to create potent and selective inhibitors of the betaine/GABA transporter 1 (BGT1). researchgate.net This approach involves designing molecules that are conformationally restricted by the rigid bicyclic structure, a strategy that can lead to enhanced binding affinity and selectivity for a biological target. researchgate.net

Similarly, research into carbocyclic nucleoside analogues has demonstrated the synthesis of derivatives based on a functionalized bicyclo[4.1.0]heptane template. nih.govacs.orgresearchgate.net The design of these molecules is guided by the goal of creating antiviral agents. nih.govacs.orgresearchgate.net The bicyclic core mimics the sugar moiety of natural nucleosides but with increased chemical stability. nih.gov Computational modeling can be used to predict how different functional groups attached to the bicyclo[4.1.0]heptane scaffold will interact with the target viral enzymes.

The following table summarizes examples of computationally guided design of derivatives based on the bicyclo[4.1.0]heptane core and related structures.

Parent Scaffold Designed Derivative Class Intended Application Computational Aspect Reference(s)
Bicyclo[4.1.0]heptaneγ-Aminobutyric acid (GABA) analoguesBetaine/GABA transporter 1 (BGT1) inhibitorsBioactive conformation analysis researchgate.net
Bicyclo[4.1.0]heptaneCarbocyclic nucleoside analoguesAntiviral agentsDesign of conformationally restricted nucleosides nih.govacs.orgresearchgate.net
Bicyclo[3.1.1]heptaneBioisosteres of meta-substituted benzenesDrug discoveryReplacement of planar aromatic rings with 3D scaffolds acs.org
Aza-bicyclo[4.1.0]heptaneBifunctional building blocksMedicinal chemistryDivergent synthesis strategy for sp³-enriched frameworks researchgate.net

Predicting Novel Chemical Transformations

Computational chemistry is also instrumental in predicting the feasibility and outcomes of chemical transformations. For strained systems like bicyclo[4.1.0]heptanes, understanding reaction pathways and predicting potential rearrangements is crucial for synthetic planning.

Density Functional Theory (DFT) calculations are a common method for investigating reaction mechanisms. For example, a DFT study on the oxidation of bicyclic hydrocarbons containing cyclopropyl (B3062369) groups, such as 1-methylbicyclo[4.1.0]heptane, has provided insights into C(sp³)–H bond oxygenation reactions. acs.org These calculations can predict the most likely sites of reaction and can rationalize the formation of observed products, including rearranged ones resulting from cationic intermediates. acs.org The detection of rearranged oxygenation products in the oxidation of 1-methylbicyclo[4.1.0]heptane provides clear evidence for the involvement of such intermediates, a finding that is supported by computational analysis. acs.org

Furthermore, computational studies have been used to elucidate the mechanisms of reactions involving related aza-bicyclo[4.1.0]heptane derivatives. researchgate.net These theoretical investigations help in understanding the underlying principles that govern the reactivity of the bicyclic system, which can then be applied to predict the outcomes of new, untested reactions. The interconversions of various isomers on potential energy surfaces can be mapped out, providing a theoretical basis for experimental observations. core.ac.uk

The table below outlines examples of how computational methods are used to predict transformations in bicyclo[4.1.0]heptane and related systems.

System Transformation Studied Computational Method Key Prediction/Insight Reference(s)
1-Methylbicyclo[4.1.0]heptaneC(sp³)–H bond oxygenationDensity Functional Theory (DFT)Prediction of reaction sites and rationalization of rearranged products via cationic intermediates. acs.org
Aza-bicyclo[4.1.0]heptane DerivativesBrønsted acid-mediated reactionsNot specifiedExplanation of reaction mechanisms. researchgate.net
Bicyclo[3.1.0]hex-5-eneRearrangement from cyclopentenylcarbeneDensity Functional Theory (DFT)Prediction of rearrangement pathways and interconversion barriers. core.ac.uk
Bicyclo[4.1.0]hept-3-ene-1,6-dicarboxylic AcidsOxidative decarboxylationNot specifiedUnderstanding competitive reaction pathways. researchgate.net

Chemical Transformations and Reactivity Profiles of Methyl Bicyclo 4.1.0 Heptane 3 Carboxylate

Reactions Involving the Methyl Ester Functionality

The methyl ester group at the 3-position of the bicyclo[4.1.0]heptane ring provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The hydrolysis of methyl bicyclo[4.1.0]heptane-3-carboxylate to its corresponding carboxylic acid is a fundamental transformation. Acidic hydrolysis can be employed to revert the ester back to the carboxylic acid, which can then serve as a precursor for further functionalization. vulcanchem.com For instance, dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate can be converted to bicyclo[4.1.0]heptane-7,7-dicarboxylic acid using potassium cyanide in dimethylformamide. thieme-connect.de

Enzymatic hydrolysis offers a highly selective method for these transformations. Enzymes such as α-chymotrypsin, alkaline protease, papain, or trypsin can be used for the selective hydrolysis of one isomer's ester bond from a mixture, enabling the separation of stereoisomers with high enantiomeric excess. This method is particularly valuable for producing high-purity products for applications in the pharmaceutical industry.

Transesterification, the reaction with higher alcohols, is another key reaction of the methyl ester group, allowing for the introduction of different alkyl groups. vulcanchem.com

Table 1: Enzymatic Hydrolysis of Alkyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Isomers

EnzymeAlkyl GroupReaction SystemTemperature (°C)Enzyme-to-Substrate RatioEnantiomeric Excess
α-ChymotrypsinMethyl, Ethyl, PropylAqueous-organic biphasic25–401:10 to 1:50>98%
Alkaline proteaseIsopropyl, n-ButylAqueous-organic biphasic25–401:10 to 1:50>98%
PapainIsobutylAqueous-organic biphasic25–401:10 to 1:50>98%
TrypsinVariousAqueous-organic biphasic25–401:10 to 1:50High

The methyl ester functionality can be readily reduced to the corresponding primary alcohol, (bicyclo[4.1.0]hept-3-yl)methanol. This transformation can be achieved using standard reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. The resulting alcohol can then be used in further synthetic modifications. For example, in the synthesis of conformationally locked carbocyclic nucleosides, a bicyclo[4.1.0]heptane alcohol was used as a starting material. acs.org A hydroboration-oxidation procedure on a related bicyclic system yielded a mixture of diols. acs.orgnih.gov

Reductive amination can be employed to convert the ester into an amine. This can be achieved by first reducing the ester to an aldehyde or alcohol, followed by reaction with an amine in the presence of a reducing agent. This reaction is a key step in the synthesis of various biologically active molecules, including melanin-concentrating hormone receptor R1 antagonists. researchgate.net

The methyl ester can be converted into a variety of other carboxylic acid derivatives. Direct amidation with an amine can yield the corresponding amide. The synthesis of bicyclo[4.1.0]heptane-7-carboxylic acid amides has been explored, although their flavor profiles were not previously documented. google.com The formation of amides can also be achieved through coupling reactions, for instance, using HATU as a coupling agent. acs.org

As mentioned previously, hydrolysis of the methyl ester under acidic or basic conditions yields the corresponding carboxylic acid, bicyclo[4.1.0]heptane-3-carboxylic acid. vulcanchem.com This acid can then be converted to other derivatives, such as acid chlorides or anhydrides, which are more reactive and can be used to synthesize a wider range of compounds. For example, the synthesis of bicyclo[4.1.0]heptane-7,7-dicarboxylic acid has been reported. thieme-connect.de

Reactivity of the Bicyclo[4.1.0]heptane Core

The strained cyclopropane (B1198618) ring within the bicyclo[4.1.0]heptane core is susceptible to a variety of ring-opening reactions, providing a pathway to different carbocyclic frameworks.

The cyclopropane ring in bicyclo[4.1.0]heptane derivatives is known to undergo ring-opening reactions under various conditions. thieme-connect.combohrium.com These reactions can be initiated by electrophiles, nucleophiles, or through radical pathways, and they often proceed with a high degree of stereoselectivity. bohrium.com

Catalytic hydrogenation can lead to the selective opening of the cyclopropane ring. vulcanchem.com Additionally, oxidative conditions can also induce ring cleavage. vulcanchem.com The regioselectivity of the ring-opening is influenced by the substitution pattern on the bicyclic system. ucl.ac.uk For instance, the cleavage of bicyclo[n.1.0]alkanes by lead tetraacetate and thallium triacetate has been shown to yield products resulting from both internal and external bond cleavage. bohrium.com In some cases, ring-opening can be followed by rearrangement to form larger ring systems, such as cycloheptyl derivatives. ucl.ac.uk

Visible light-induced intramolecular dearomative reactions can forge bicyclo[4.1.1] frameworks through (1,3)-cyclization of bicyclo[1.1.0]butanes (BCBs), and an unprecedented (1,2,3)-cyclization of BCBs through a 1,4-hydrogen atom transfer (HAT) process has also been realized. researchgate.net

Table 2: Products of Bicyclo[n.1.0]alkane Cleavage by Metal Acetates bohrium.com

BicycloalkaneReagentMajor Products
Bicyclo[4.1.0]heptaneLead tetraacetatetrans-2-Acetoxymethylcyclohexyl acetate (B1210297)
Bicyclo[4.1.0]heptaneThallium triacetateΔ³-Cycloheptenyl acetate, trans-2-Acetoxymethylcyclohexyl acetate, trans-1,3-Diacetoxycycloheptane
Bicyclo[3.1.0]hexaneLead tetraacetate / Thallium triacetateDiacetate fraction (cis isomer absent)
Bicyclo[2.1.0]pentaneLead tetraacetate / Thallium triacetatetrans cleavage product (internal bond cleavage)

While the core bicyclo[4.1.0]heptane structure is saturated, derivatives containing unsaturation, such as methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate, can undergo electrophilic addition reactions across the double bond. For example, epoxidation of the double bond can be achieved using peracetic acid.

Nucleophilic substitution reactions can also occur, introducing different functional groups into the molecule. The stereochemistry of these reactions is often influenced by the rigid bicyclic framework.

Functionalization and Derivatization of the Bicyclic Skeleton (e.g., C-H Activation)

The functionalization of the saturated bicyclo[4.1.0]heptane skeleton is a key strategy for accessing more complex molecules and novel chemical entities. While direct C-H activation on the parent this compound is not extensively documented in dedicated studies, research on closely related analogues provides significant insight into the potential reactivity of this system. The reactivity is often directed by existing functional groups or the inherent strain of the cyclopropane ring.

Key functionalization strategies for the bicyclo[4.1.0]heptane skeleton include allylic oxidation of unsaturated precursors and subsequent derivatization. For instance, in the synthesis of carbocyclic nucleoside analogues from a bicyclo[4.1.0]heptane template, a pivotal step involves the highly regio- and stereoselective allylic hydroxylation of an unsaturated bicyclic precursor. nih.govacs.org This oxidation, often achieved using reagents like selenium dioxide with tert-butyl hydroperoxide, introduces a hydroxyl group that serves as a handle for further transformations. nih.govacs.org

Following the introduction of functional groups, derivatization can be achieved through various reactions. A notable example is the conversion of an azide (B81097) derivative of the bicyclo[4.1.0]heptane system into functionalized 1,2,3-triazoles via cycloaddition reactions with alkynes like methyl propiolate. nih.govacs.org The regioselectivity of such cycloadditions has been confirmed through detailed NMR experiments. nih.govacs.org

The concept of C-H activation on the bicyclo[4.1.0]heptane (norcarane) framework itself has been explored, particularly in the context of enzymatic reactions. researchgate.net Studies using soluble methane (B114726) monooxygenase (sMMO) have utilized norcarane (B1199111) as a mechanistic probe to investigate C-H activation mechanisms. researchgate.net These studies suggest that enzymatic hydroxylation can proceed via a hydrogen abstraction-carbon radical recombination pathway. researchgate.net While this demonstrates the feasibility of activating C-H bonds within the norcarane skeleton under specific catalytic conditions, transition-metal-catalyzed C-H activation directed by the carboxylate group in this compound remains a developing area. Research on other strained ring systems, however, shows that directed C-H functionalization is a powerful tool for forming complex products. acs.org

Below is a table summarizing key functionalization reactions on the bicyclo[4.1.0]heptane skeleton based on closely related systems.

Precursor TypeReactionReagentsProduct TypeRef.
Unsaturated bicyclo[4.1.0]heptaneAllylic OxidationSeO₂, t-BuOOHAllylic Alcohol nih.govacs.org
Bicyclo[4.1.0]heptyl azideCycloadditionMethyl propiolate1,2,3-Triazole derivative nih.govacs.org
Bicyclo[4.1.0]heptane (Norcarane)Enzymatic HydroxylationSoluble Methane Monooxygenase (sMMO)Hydroxylated Norcarane researchgate.net

Rearrangement Reactions and Pericyclic Processes

The inherent ring strain of the bicyclo[4.1.0]heptane system makes it susceptible to a variety of rearrangement reactions, which can be triggered thermally, photochemically, or by catalysts. These rearrangements often serve as strategic steps in the synthesis of complex molecular architectures.

A significant pericyclic process observed in derivatives of the bicyclo[4.1.0]heptane system involves a sequence of an ene reaction followed by a rsc.orgresearchgate.net-sigmatropic rearrangement. nih.govresearchgate.net This tandem process is particularly noted in the mechanism of allylic oxidation reactions. The stereochemical outcome of the final product is dictated by the rsc.orgresearchgate.net-sigmatropic rearrangement, which typically proceeds through the less sterically hindered face of the molecule. nih.govresearchgate.net

Furthermore, the bicyclo[4.1.0]heptane skeleton can undergo metal-catalyzed rearrangements. Ruthenium catalysts, for example, have been shown to induce divergent reaction pathways in ene-cyclopropenes containing the bicyclo[4.1.0]heptane moiety. doi.org These reactions can lead to the formation of various rearranged products, highlighting the rich and tunable reactivity of this scaffold under transition metal catalysis. doi.org

Oxidative rearrangements of related bicyclic systems have also been reported. For example, the oxidative rearrangement of an enol ether derivative of a bicyclo[4.1.0]heptenone using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of complex spiroketal structures. pitt.edu This demonstrates how the bicyclic framework can be elaborated into more complex oxygen-containing heterocyclic systems.

The table below outlines notable rearrangement reactions involving the bicyclo[4.1.0]heptane core.

Substrate TypeReaction TypeConditions / CatalystProduct TypeRef.
Unsaturated bicyclo[4.1.0]heptane derivativePericyclic Cascade (Ene reaction & rsc.orgresearchgate.net-Sigmatropic Rearrangement)Catalytic SeO₂, t-BuOOHAllylic Alcohol nih.govresearchgate.net
Bicyclo[4.1.0]heptane ene-cyclopropeneRuthenium-Catalyzed RearrangementRu catalystRearranged bicyclic products doi.org
Bicyclo[4.1.0]heptenone enol etherOxidative Rearrangementm-CPBASpiroketal pitt.edu

Applications in Advanced Organic Synthesis and Materials Science

Methyl Bicyclo[4.1.0]heptane-3-carboxylate as a Chiral Building Block

The inherent stereochemical complexity of the bicyclo[4.1.0]heptane framework allows it to serve as a chiral building block for the synthesis of enantiomerically pure complex molecules. The defined spatial arrangement of its functional groups provides a robust template for constructing molecules with precise three-dimensional architectures.

The bicyclo[4.1.0]heptane scaffold is a key structural motif found in a number of bioactive compounds and serves as a foundational element for the synthesis of complex molecular targets, particularly carbocyclic nucleoside analogues. thieme-connect.comnih.govacs.orgacs.org These analogues are of significant interest in antiviral research. acs.orgkuleuven.benih.govnih.gov Researchers have developed stereoselective synthetic routes starting from common precursors like 1,4-cyclohexanedione (B43130) to create various nucleoside analogues built on this bicyclic system. nih.govacs.orgacs.org These synthetic pathways are designed to control the stereochemistry at multiple chiral centers, leading to compounds that can mimic the structure of natural nucleosides. acs.orgacs.org The goal is often to create prodrugs that can be activated by viral enzymes, such as Herpes Simplex Virus (HSV-1) thymidine (B127349) kinase, for which several bicyclo[4.1.0]heptane-based compounds have shown affinity. nih.gov

The utility of this framework extends to being a precursor for other complex molecules. For instance, functionalized bicyclo[4.1.0]heptane derivatives are used to access tropolones, a class of seven-membered ring compounds with important biological and theoretical applications. researchgate.netresearchgate.net The strained cyclopropane (B1198618) ring within the scaffold enhances reactivity, enabling its use in constructing other intricate systems. vulcanchem.com

Table 1: Examples of Complex Scaffolds Derived from Bicyclo[4.1.0]heptane Precursors
Precursor TypeTarget Molecular Architecture/ScaffoldKey Synthetic StrategyReference
Functionalized Bicyclo[4.1.0]heptaneCarbocyclic Nucleoside AnaloguesAsymmetric synthesis from 1,4-cyclohexanedione; stereoselective installation of nucleobases. nih.govacs.orgnih.gov
Masked o-BenzoquinonesFunctionalized Bicyclo[4.1.0]heptane DerivativesCorey-Chaykovsky cyclopropanation to form the bicyclic system. researchgate.net
Bicyclo[4.1.0]heptenone DerivativesTropolone (B20159) DerivativesBF₃·Et₂O-mediated ring-opening of the bicyclic precursor. researchgate.netresearchgate.net
meso-Bicyclo[4.1.0]heptane Derivatives(–)-car-3-ene-2,5-dione (Natural Product)Catalytic enantioselective desymmetrization. thieme-connect.combohrium.com

The creation of stereochemically defined intermediates is crucial for asymmetric synthesis, and the bicyclo[4.1.0]heptane framework is often constructed from chiral precursors prepared through highly controlled reactions. A common strategy involves the enantioselective synthesis of functionalized cyclohexanone (B45756) derivatives, which are then converted to the final bicyclic system. nih.gov

Key stereoselective methods include:

Asymmetric Transfer Hydrogenation (ATH): This technique is used for the asymmetric reduction of prochiral cyclohexenones to produce optically active allylic alcohols. nih.gov Bifunctional ruthenium catalysts, such as Noyori-type catalysts, are frequently employed to achieve high enantioselectivity. This step establishes a critical stereocenter early in the synthetic sequence.

Diastereoselective Allylic Oxidation: In the synthesis of complex bicyclo[4.1.0]heptane systems, such as those for nucleoside analogues, diastereoselective allylic oxidation is a key step to install a hydroxyl group with precise stereocontrol relative to existing chiral centers. acs.orgkuleuven.benih.gov

Stereocontrolled Hydroboration-Oxidation: To install hydroxymethyl groups with high stereocontrol, reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are used. acs.orgnih.govvulcanchem.com This reaction demonstrates remarkable stereoselectivity in creating functionalized intermediates. nih.gov

Through these methods, a variety of functionalized bicyclo[4.1.0]heptyl intermediates, such as pivotal azide (B81097) derivatives, have been prepared, which serve as modular building blocks for further elaboration. acs.orgkuleuven.benih.gov

Table 2: Key Stereoselective Reactions for Bicyclo[4.1.0]heptane Intermediate Synthesis
Reaction TypeDescriptionCommon Reagents/CatalystsReference
Asymmetric Transfer HydrogenationEnantioselective reduction of a cyclohexenone to a chiral allylic alcohol.Bifunctional Ruthenium Catalysts (e.g., Noyori-type) nih.gov
Diastereoselective Allylic OxidationIntroduction of a hydroxyl group with high stereocontrol on an alkene precursor.SeO₂, t-BuOOH acs.orgnih.gov
Diastereoselective HydroborationStereocontrolled installation of a hydroxymethyl group onto a double bond.9-Borabicyclo[3.3.1]nonane (9-BBN) acs.orgnih.govvulcanchem.com
Catalytic DesymmetrizationRing-retentive desymmetrization of a meso-bicyclic dione (B5365651) via C-H alkylation.Dihydroquinine-derived aminosquaramide organocatalyst thieme-connect.combohrium.com

Role in Ligand Design for Asymmetric Catalysis

The rigid, conformationally constrained framework of bicyclo[4.1.0]heptane derivatives makes them theoretically attractive scaffolds for the design of chiral ligands in asymmetric catalysis. The fixed spatial orientation of substituents could create a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations. While the direct use of this compound itself as a ligand is not widely documented, related structures have been noted for their potential in coordination chemistry.

Research has more prominently featured bicyclo[4.1.0]heptane derivatives as substrates in asymmetric catalysis rather than as ligands. For example, organocatalytic desymmetrization of meso-bicyclo[4.1.0]heptane-diones has been achieved with high enantiomeric excess, demonstrating that the scaffold can be effectively recognized and transformed by chiral catalysts. thieme-connect.combohrium.com In other work, iridium catalysts with a chiral counterion have been used to synthesize enantioenriched bicyclo[4.1.0]heptenes. researchgate.net These studies underscore the value of the bicyclic framework in the broader field of asymmetric synthesis, though its application in ligand design remains an area for future exploration.

Potential in Polymer Chemistry and Advanced Materials (e.g., as a monomer for specialized polymers)

The bicyclo[4.1.0]heptane ring system, particularly its epoxy-functionalized derivatives, shows significant promise in polymer chemistry. The compound methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, an epoxide analogue of the title compound, is of particular interest. wikipedia.orgtcichemicals.comnih.gov This cycloaliphatic epoxide is used as a monomer and a crosslinking agent in the production of epoxy resins. wikipedia.orgsigmaaldrich.com

When homopolymerized, methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can form a linear polymer. wikipedia.org More commonly, it is used in formulations that undergo cationic polymerization, often initiated by photoinitiators, to form highly crosslinked, insoluble thermosets. wikipedia.org These resulting epoxy materials are noted for their high thermal stability, chemical resistance, weatherability, and good adhesion. sigmaaldrich.comwikipedia.org The enthalpy of polymerization for 7-oxabicyclo[4.1.0]heptane has been measured at -96.7 ± 1.5 kJ·mol−1, indicating a significant release of energy driven by the relief of ring strain. researchgate.net

The broader class of bicyclo[n.1.0]alkanes has been studied for polymerization, indicating a general reactivity for this structural class. capes.gov.br While direct polymerization studies of this compound are not extensively reported, the well-documented reactivity of its epoxy analogue suggests its potential as a monomer for creating specialized polymers with unique thermal and mechanical properties. The presence of the propenyl group in some derivatives also suggests potential for participation in polymerization or addition reactions. cymitquimica.com

Table 3: Polymer Applications of the Related Monomer, Methyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate (and its derivatives)
Monomer/Resin TypeApplicationKey Properties of Resulting MaterialReference
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)Cross-linking agent in coatings, adhesives, composites, electrical insulation.High heat and chemical resistance, good adhesion, weatherability, low viscosity. sigmaaldrich.comwikipedia.orgtetrawill.comottokemi.com
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateMonomer for epoxy resins, crosslinking agent.Can form linear polymers or crosslinked thermosets. wikipedia.org
7-Methylenebicyclo[4.1.0]heptaneCopolymerization with ethylene.Produces copolymers with cis-cyclohexane-1,2-diyl groups. elsevierpure.comacs.org

Future Research Directions and Emerging Paradigms for Bicyclo 4.1.0 Heptane Carboxylate Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For bicyclo[4.1.0]heptane carboxylates, future efforts will likely concentrate on transition-metal-free and enzymatic processes that offer high efficiency and selectivity while minimizing waste.

Key sustainable approaches include:

Transition-Metal-Free Cyclopropanation: Research into methods like the oxidative cyclopropanation of aza-1,6-enynes demonstrates a move away from heavy metals. researchgate.netresearchgate.net These reactions can form multiple bonds in a single step under mild conditions, enhancing atom economy. researchgate.netresearchgate.net

Enzymatic Resolution: The use of enzymes such as α-chymotrypsin, papain, and alkaline protease for the kinetic resolution of bicyclo[4.1.0]heptane carboxylate isomers is a well-established green technique. This method provides access to enantiomerically pure compounds, which are crucial for pharmaceutical applications, under mild, aqueous conditions. google.com

Organically Modified Silicate (ORMOSIL) Catalysts: These hybrid materials combine the stability of silica (B1680970) with the functionality of organic molecules, offering robust and reusable catalysts for various transformations, including esterification and asymmetric synthesis. researchgate.net Their high thermal stability and reusability make them promising for industrial-scale applications. researchgate.net

A comparative look at traditional versus emerging green synthesis methods is presented below:

FeatureTraditional Methods (e.g., Metal-Catalyzed)Emerging Green Methods (e.g., Enzymatic, Metal-Free)
Catalyst Often relies on precious or toxic transition metals.Uses biocatalysts (enzymes) or avoids metals entirely. researchgate.net
Solvents Frequently employs volatile organic compounds (VOCs).Utilizes aqueous media or greener solvent alternatives.
Byproducts Can generate significant chemical waste.Designed for high atom economy, minimizing waste. researchgate.net
Conditions May require high temperatures and pressures.Typically proceeds under mild conditions (room temperature, atmospheric pressure). researchgate.net
Selectivity Can be highly selective but may require complex ligands.Often exhibits excellent chemo-, regio-, and stereoselectivity. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The strained cyclopropane (B1198618) ring fused to a cyclohexane (B81311) core in methyl bicyclo[4.1.0]heptane-3-carboxylate imparts unique reactivity that is ripe for further exploration. Future research will likely focus on uncovering new transformations that leverage this inherent strain.

Ring-Opening Reactions: The bicyclo[4.1.0]heptane system can undergo selective ring-opening reactions under the influence of catalysts or reagents, providing access to functionalized seven-membered rings (tropolones) or substituted cyclohexanes. researchgate.net

Cycloaddition Reactions: The double bond and the cyclopropane ring can both participate in various cycloaddition reactions, leading to the construction of complex polycyclic systems. scribd.com For instance, visible light-mediated click reactions have been used to create fused polycycles. chemrxiv.org

Palladium-Catalyzed Coupling Reactions: Palladium catalysis has been shown to be effective in constructing bicyclo[4.1.0]heptene derivatives through intramolecular coupling-cyclization reactions. doi.org Further exploration in this area could yield novel carbon-carbon and carbon-heteroatom bond formations.

Interdisciplinary Research with Broader Chemical and Materials Applications

The versatility of the bicyclo[4.1.0]heptane scaffold lends itself to a wide range of applications beyond traditional organic synthesis, extending into materials science, medicinal chemistry, and agrochemistry.

Medicinal Chemistry: The rigid, three-dimensional structure of bicyclo[4.1.0]heptane derivatives makes them attractive scaffolds for drug discovery. researchgate.netresearchgate.net They have been investigated as MCHR1 antagonists and incorporated into carbocyclic nucleoside analogues with antiviral activity. nih.govresearchgate.netnih.gov

Materials Science: Bicyclo[4.1.0]heptane-based monomers can be used in the production of polymers with specific properties. evitachem.com For example, methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is used in polymers for food contact materials. The unique stereochemistry of these bicyclic systems can influence the macroscopic properties of the resulting polymers.

Agrochemicals: Derivatives of bicyclo[4.1.0]heptane have shown potential as herbicides. researchgate.net The development of new synthetic methodologies could lead to the discovery of novel and more effective agrochemicals.

Flavor and Fragrance: Certain bicyclo[4.1.0]heptane-7-carboxylic acid amides have been identified as potent food flavor substances, capable of producing or intensifying umami taste sensations. google.com

Q & A

Basic Research Questions

Q. How is methyl bicyclo[4.1.0]heptane-3-carboxylate synthesized, and what analytical methods are used for structural characterization?

  • Synthesis : The compound is synthesized via epoxide ring-opening reactions or cyclopropanation of precursor esters. For example, (±)-methyl 7-oxabicyclo[4.1.0]heptane-2-carboxylate (a structurally related bicyclic ester) was synthesized and validated against literature NMR data .
  • Characterization : Key methods include:

  • 1H/13C NMR : Peaks for ester groups (δ ~3.6–4.2 ppm for methoxy protons; δ ~170 ppm for carbonyl carbons) and bicyclic protons (δ ~1.2–3.0 ppm) .
  • GC-MS : Purity verification (e.g., 98% by GC) .
    • Data Table :
ParameterMethodKey Observations
Molecular FormulaHRMSC₈H₁₂O₃
PurityGC≥98%

Q. What are the acute toxicity profiles of this compound?

  • Oral Toxicity : LD₅₀ (rat, male) > 2,959–5,000 mg/kg, indicating low acute oral toxicity .
  • Dermal Toxicity : LD₅₀ (rat) > 2,000 mg/kg, with mild skin irritation observed in rabbits .
  • Inhalation Toxicity : LC₅₀ (rat) ≥5.19 mg/L (4-hour exposure to dust/mist) .
  • Methodology : OECD Test Guidelines 401 (oral), 404 (dermal), and 436 (inhalation) were used .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradability data for this compound?

  • Evidence : While 71% biodegradation was observed over 28 days, the compound is classified as "not readily biodegradable" due to OECD 301B criteria requiring >60% degradation within 10 days .
  • Methodological Approach :

  • Conduct extended biodegradation studies (e.g., 60 days) to assess persistence.
  • Compare with structurally similar bicyclic esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) to identify metabolic bottlenecks .

Q. What factors influence regioselectivity in the ring-opening reactions of this compound derivatives?

  • Case Study : Epoxide ring-opening in methyl 2-benzyloxymethyl-3-hydroxy-5-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate showed stereochemical dependence, with distinct products (18 and 19) arising from axial vs. equatorial attack .
  • Key Variables :

  • Steric effects : Bulky substituents favor equatorial attack.
  • Catalysis : Acidic/basic conditions alter transition-state geometry.
    • Experimental Design : Use chiral catalysts (e.g., organocatalysts) to control regioselectivity .

Q. How does stereochemistry impact the biological activity of bicyclo[4.1.0]heptane derivatives?

  • Example : Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate exhibits unique enzyme-binding properties due to its stereochemistry, suggesting similar structure-activity relationships for this compound .
  • Methodology :

  • Synthesize enantiomers and evaluate cytotoxicity (e.g., IC₅₀ assays).
  • Perform molecular docking studies to compare binding affinities .

Q. What regulatory considerations apply to novel uses of bicyclo[4.1.0]heptane derivatives?

  • Regulatory Context : The U.S. EPA lists 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid methyl ester (CAS 721.4097) as requiring significant new use notifications (SNUNs) for non-research applications .
  • Compliance Strategy :

  • Document environmental fate data (e.g., bioaccumulation potential: log Pow = 1.34 ).
  • Submit toxicity profiles (e.g., LC₅₀, BCF) to regulatory bodies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.